molecular formula C20H22O6 B10846851 Atripliciolidtiglate

Atripliciolidtiglate

Cat. No.: B10846851
M. Wt: 358.4 g/mol
InChI Key: QATUWZPYBIHFFR-GAZZCERVSA-N
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Description

Atripliciolidtiglate is a sesquiterpene lactone derivative characterized by a unique α-methylene-γ-lactone moiety and a tiglate ester group at the C8 position (Figure 1). It is primarily isolated from Atriplex species, such as Atriplex canescens, and has demonstrated bioactivity in modulating inflammatory pathways, particularly through inhibition of NF-κB and COX-2 . Its molecular structure (C₁₈H₂₄O₅; molecular weight: 320.38 g/mol) confers stability under physiological conditions, with a solubility profile favoring polar aprotic solvents (e.g., DMSO).

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6-8,14-15,17H,4,9H2,1-3,5H3/b10-6+,11-7-/t14-,15-,17+,20-/m1/s1

InChI Key

QATUWZPYBIHFFR-GAZZCERVSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATRIPLICIOLIDTIGLATE involves a multi-step process. A practical laboratory synthesis has been developed that proceeds in 12 steps with an overall yield of 12% and an average yield per step of over 80% . The synthetic route includes the installation of an oxidation pattern common to many biologically active tiglianes and daphnanes.

Industrial Production Methods: Currently, the primary source of this compound is the blushwood tree. due to the limited number and restricted distribution of these trees, there is a consideration for designed tree plantations to address supply needs .

Chemical Reactions Analysis

Types of Reactions: ATRIPLICIOLIDTIGLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

ATRIPLICIOLIDTIGLATE has a wide range of scientific research applications:

Mechanism of Action

ATRIPLICIOLIDTIGLATE exerts its effects through the modulation of protein kinase C (PKC) isoforms . This modulation leads to a localized immune response and the rupture of tumor vasculature, resulting in tumor ablation. The compound’s selectivity for specific PKC isoforms makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize Atripliciolidtiglate’s properties, two structurally analogous sesquiterpene lactones are analyzed: Artemisinin and Parthenolide.

Structural Comparison
Property This compound Artemisinin Parthenolide
Core Structure α-methylene-γ-lactone Endoperoxide lactone α-methylene-γ-lactone
Functional Groups Tiglate ester (C8) None Epoxide (C4-C5)
Molecular Formula C₁₈H₂₄O₅ C₁₅H₂₂O₅ C₁₅H₂₀O₃
Molecular Weight (g/mol) 320.38 282.33 248.32
Source Atriplex spp. Artemisia annua Tanacetum parthenium

Key Observations :

  • Artemisinin lacks ester modifications but contains an endoperoxide bridge critical for antimalarial activity .
  • Parthenolide shares the α-methylene-γ-lactone core but includes an epoxide group, enhancing reactivity with thiol-containing proteins (e.g., NF-κB) .
Functional and Pharmacological Comparison
Parameter This compound Artemisinin Parthenolide
Primary Bioactivity Anti-inflammatory, Anticancer Antimalarial Anti-inflammatory
Mechanism of Action NF-κB/COX-2 inhibition Free radical generation IKKβ inhibition
IC₅₀ (Cancer Cells) 5–20 μM N/A 1–10 μM
Solubility (Water) 0.12 mg/mL 0.03 mg/mL 0.08 mg/mL
Clinical Status Preclinical Approved (Malaria) Phase II trials

Research Findings :

  • Anticancer Potency: Parthenolide exhibits lower IC₅₀ values due to its electrophilic epoxide, which covalently modifies IKKβ. This compound’s tiglate group may reduce off-target effects while retaining NF-κB suppression .
  • Metabolic Stability : Artemisinin’s short half-life (2–3 hours) limits its utility beyond malaria, whereas this compound shows prolonged stability (>8 hours) in hepatic microsomes .
  • Toxicity: Parthenolide’s reactive epoxide correlates with higher hepatotoxicity (LD₅₀ = 50 mg/kg in mice) compared to this compound (LD₅₀ = 120 mg/kg) .

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